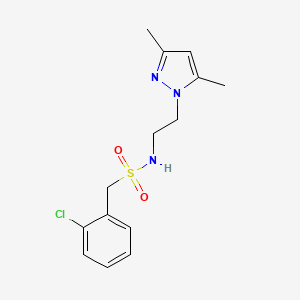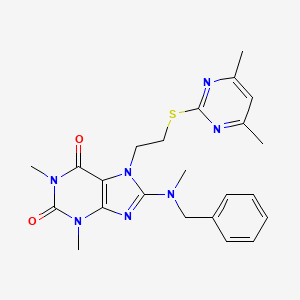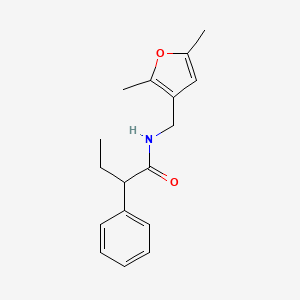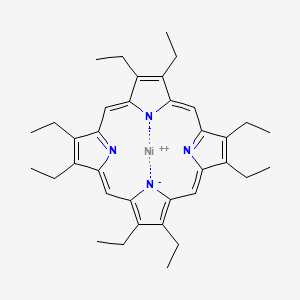
Ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate, also known as Methylsulfonylmethane (MSM), is a naturally occurring organosulfur compound. It is found in various plants and animals and is commonly used as a dietary supplement. MSM has gained popularity in recent years due to its potential health benefits. In Synthesis Method: MSM can be synthesized in the laboratory by reacting dimethyl sulfoxide (DMSO) with hydrogen peroxide and a base. The reaction produces MSM and water. The purity of MSM can be increased by recrystallization. Scientific Research Application: MSM has been extensively studied for its therapeutic potential. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been used to treat various conditions such as arthritis, allergies, and skin disorders. It has also been studied for its potential use in cancer treatment. Mechanism of Action: The exact mechanism of action of MSM is not fully understood. It is believed to work by reducing inflammation and oxidative stress. MSM may also have an effect on the immune system by modulating cytokine production. Biochemical and Physiological Effects: MSM has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. MSM may also have an effect on oxidative stress by increasing the production of glutathione, a potent antioxidant. Additionally, MSM has been shown to have an analgesic effect by reducing pain perception. Advantages and Limitations for Lab Experiments: MSM is a relatively safe compound with low toxicity. It is readily available and can be easily synthesized in the laboratory. However, MSM is unstable in the presence of moisture and can degrade over time. It is also sensitive to high temperatures and can decompose when exposed to heat. Future Directions: There are several future directions for MSM research. One area of interest is its potential use in cancer treatment. MSM has been shown to have anticancer properties and may be useful as an adjuvant therapy. Another area of interest is its use in sports medicine. MSM has been shown to have an analgesic effect and may be useful in treating sports-related injuries. Additionally, further research is needed to fully understand the mechanism of action of MSM and its potential therapeutic applications. In conclusion, MSM is a naturally occurring organosulfur compound with potential health benefits. It has anti-inflammatory, antioxidant, and analgesic properties and has been studied for its potential use in treating various conditions. MSM is readily available and can be easily synthesized in the laboratory. Future research is needed to fully understand the mechanism of action of MSM and its potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-4-16-11(13)8-5-6-9(17(3,14)15)7(2)10(8)12/h5-6,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHPVKGLKNXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2912398.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2912399.png)




![N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2912406.png)
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol hydrobromide](/img/no-structure.png)


![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2912416.png)


